molecular formula C9H19NO2 B13543201 tert-Butyl 3-(methylamino)butanoate

tert-Butyl 3-(methylamino)butanoate

Cat. No.: B13543201
M. Wt: 173.25 g/mol
InChI Key: SEWLXVPMNZROPH-UHFFFAOYSA-N
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Description

tert-Butyl 3-(methylamino)butanoate is an organic compound with the molecular formula C9H19NO2. It is a derivative of butanoic acid, where the carboxyl group is esterified with a tert-butyl group and the alpha carbon is substituted with a methylamino group. This compound is often used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 3-(methylamino)butanoate can be synthesized through several methods. One common approach involves the esterification of 3-(methylamino)butanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically requires refluxing the reactants in an organic solvent such as toluene or dichloromethane .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(methylamino)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl 3-(methylamino)butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(methylamino)butanoate involves its interaction with specific molecular targets. The methylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The ester group can undergo hydrolysis, releasing the active carboxylic acid derivative .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(amino)butanoate
  • tert-Butyl 3-(ethylamino)butanoate
  • tert-Butyl 3-(dimethylamino)butanoate

Uniqueness

tert-Butyl 3-(methylamino)butanoate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the methylamino group enhances its nucleophilicity and potential for hydrogen bonding compared to other similar compounds .

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

tert-butyl 3-(methylamino)butanoate

InChI

InChI=1S/C9H19NO2/c1-7(10-5)6-8(11)12-9(2,3)4/h7,10H,6H2,1-5H3

InChI Key

SEWLXVPMNZROPH-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)OC(C)(C)C)NC

Origin of Product

United States

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